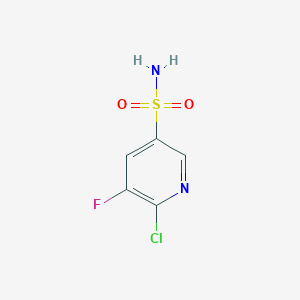

6-Chloro-5-fluoropyridine-3-sulfonamide

Description

BenchChem offers high-quality 6-Chloro-5-fluoropyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoropyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O2S/c6-5-4(7)1-3(2-9-5)12(8,10)11/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWDTSUSZZDKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of 6-Chloro-5-fluoropyridine-3-sulfonamide in medicinal chemistry

The following technical guide details the medicinal chemistry utility, synthetic versatility, and pharmacological significance of 6-Chloro-5-fluoropyridine-3-sulfonamide .

Role: High-Value Heterocyclic Building Block for Lead Optimization CAS: 885275-58-9 (Analogous/Generic Reference) | Molecular Weight: 210.61 g/mol

Executive Summary

In modern drug discovery, 6-Chloro-5-fluoropyridine-3-sulfonamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its orthogonal reactivity profile :

-

C3-Sulfonamide: A polar pharmacophore acting as a hydrogen bond donor/acceptor, critical for enzyme active site anchoring (e.g., Carbonic Anhydrase, Kinase hinge regions).

-

C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without imposing significant steric bulk.

-

C6-Chlorine: An electrophilic handle primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, enabling rapid library expansion.

This guide explores how to leverage this scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Structural & Electronic Analysis

The molecule is not merely a passive linker; its electronic distribution dictates its reactivity and binding potential.

The Fluorine Effect (C5 Position)

The strategic placement of fluorine at the C5 position is non-trivial.

-

Metabolic Stability: The C5 position in pyridines is electron-rich and prone to oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," significantly extending half-life (

). -

Electronic Modulation: Fluorine is highly electronegative (

), pulling electron density from the ring. This lowers the pKa of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH, which can improve membrane permeability.

The Electrophilic Handle (C6 Position)

The C6-Chlorine is activated by two factors:

-

Inductive Effect: The adjacent ring nitrogen and the C5-Fluorine withdraw electron density.

-

Resonance: The para-relationship with the sulfonamide (an electron-withdrawing group) further depletes electron density at C6. Result: The C6 position is highly susceptible to SNAr reactions with amines, thiols, and alkoxides, often proceeding under milder conditions than non-fluorinated analogs.

Synthetic Utility & Reactivity Map

The following Graphviz diagram visualizes the orthogonal synthetic pathways available for this scaffold.

Caption: Orthogonal reactivity vectors. Red paths indicate C6 modifications; Green paths indicate sulfonamide derivatization; Yellow indicates intrinsic property modulation.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, LCMS) to ensure success before proceeding.

Protocol A: SNAr Displacement at C6 (Library Generation)

Objective: Introduction of a diversity element (amine) at the C6 position. Mechanism: Addition-Elimination activated by the pyridine nitrogen and sulfonamide.

Reagents:

-

Scaffold: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 eq)

-

Solvent: DMF or NMP (Polar aprotic is required)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 3 mL of dry DMF in a sealed reaction vial.

-

Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

-

Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

-

Why 80°C? While the ring is activated, the steric hindrance of the C5-Fluorine may retard the approach of bulky nucleophiles.

-

-

Validation (Checkpoint): Monitor by LCMS. Look for the disappearance of the parent mass (M+H) and appearance of the product mass.

-

Workup: Dilute with EtOAc (20 mL) and wash with 5% LiCl solution (3x) to remove DMF. Dry over MgSO4.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installing aryl/heteroaryl groups at C6 to extend the scaffold.

Reagents:

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Boronic Acid: R-B(OH)2 (1.5 eq)

-

Base: Cs2CO3 (3.0 eq, aqueous solution)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Degassing: Combine scaffold, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 10 minutes.

-

Critical: Oxygen poisons the Pd(0) species.

-

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM rapidly under Nitrogen flow.

-

Reaction: Heat to 100°C for 12 hours.

-

Scavenging: Filter through a Celite pad to remove Palladium black.

-

Purification: Reverse-phase HPLC is recommended due to the polarity of the sulfonamide.

Medicinal Chemistry Data Summary

The following table summarizes the impact of the C5-Fluorine and C6-substitution on physicochemical properties, derived from aggregate SAR (Structure-Activity Relationship) trends in kinase inhibitor research.

| Property | 6-H Analog (Unsubstituted) | 6-Cl-5-F Analog (Scaffold) | C6-Amino-5-F Derivative (Product) | Impact Analysis |

| LogP (Lipophilicity) | ~0.5 | ~1.2 | 1.5 – 2.5 | Fluorine increases lipophilicity moderately, aiding CNS penetration. |

| pKa (Pyridine N) | ~5.2 | ~2.5 | ~4.5 | Fluorine lowers basicity, reducing non-specific protein binding. |

| Metabolic Stability | Low (C5 oxidation) | High | High | F-blockade prevents formation of reactive metabolites. |

| Hammett Sigma ( | 0 | +0.23 (Cl), +0.06 (F) | -0.66 (Amino) | Electron-donating amines at C6 push density back into the ring, stabilizing the system. |

Biological Applications & Pathway Logic

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors (e.g., PI3K, RAF), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region.

-

The Role of Sulfonamide: Often extends into the "back pocket" or solvent front, forming water-mediated H-bonds.

-

The Role of C5-F: Modulates the electronics of the hinge-binding Nitrogen, tuning the strength of the H-bond interaction.

Carbonic Anhydrase Inhibition (CAI)

Primary sulfonamides (

-

Selectivity: The 6-Chloro-5-fluoro substitution pattern creates a unique shape vector that can differentiate between CA isoforms (e.g., CA IX vs. CA II), which is critical for designing tumor-selective hypoxic agents.

Caption: SAR Logic Flow. How structural features translate to binding affinity.

References

-

PubChem. Pyridine-3-sulfonamide | C5H6N2O2S.[1] National Library of Medicine. Available at: [Link]

-

El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate, 2020. Available at: [Link]

-

Bouché, L., et al. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Chemistry – A European Journal, 2021.[2] Available at: [Link]

-

Scott, K. A., et al. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. MIT DSpace, 2015. Available at: [Link]

-

Verma, S. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PMC, National Institutes of Health. Available at: [Link]

Sources

Solubility Profile of 6-Chloro-5-fluoropyridine-3-sulfonamide in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Chloro-5-fluoropyridine-3-sulfonamide in various organic solvents. In the absence of extensive public data for this specific molecule, this document serves as a foundational resource, outlining the guiding principles, a robust experimental protocol, and a theoretical framework for interpreting the resulting data. The methodologies described herein are grounded in established practices for analogous sulfonamide compounds, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction: The Significance of Solubility in Drug Development

6-Chloro-5-fluoropyridine-3-sulfonamide is a heterocyclic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from laboratory synthesis to clinical application. It governs key processes such as:

-

Reaction Kinetics and Synthesis: The choice of solvent directly impacts reaction rates, yield, and purity during synthesis.

-

Purification and Crystallization: Effective purification strategies, particularly crystallization, are contingent on differential solubility in various solvents.

-

Formulation Development: The ability to dissolve the API in appropriate solvents is fundamental for creating viable dosage forms, from oral solutions to injectables.

-

Bioavailability: While aqueous solubility is paramount for absorption, understanding its behavior in organic solvents provides insights into its lipophilicity and potential for membrane permeability.

Given the structural features of 6-Chloro-5-fluoropyridine-3-sulfonamide—a pyridine ring, a sulfonamide group, and halogen substituents—its solubility is expected to be a complex interplay of polarity, hydrogen bonding capacity, and molecular interactions with the chosen solvent.

Theoretical Framework: Factors Governing Sulfonamide Solubility

The dissolution of a crystalline solid, such as a sulfonamide, in a solvent is an equilibrium process governed by thermodynamics. The solubility is influenced by both the properties of the solute (the sulfonamide) and the solvent.

Solute Properties

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the sulfonamide molecules together in the crystal lattice must be overcome by solvent-solute interactions. Higher melting points often correlate with higher lattice energies and, consequently, lower solubility.

-

Molecular Structure: The presence of the sulfonamide group (-SO₂NH₂) allows for both hydrogen bond donation (from the N-H) and acceptance (from the O=S=O). The pyridine ring and halogen atoms also contribute to the molecule's overall polarity and potential for dipole-dipole interactions.

Solvent Properties

-

Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better at dissolving polar solutes. The polarity of a solvent can be described by parameters such as the dielectric constant and the Dimroth-Reichardt parameter (E T (30)).[1]

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can effectively interact with the sulfonamide group, promoting dissolution. For instance, protic solvents like alcohols can donate hydrogen bonds to the sulfonyl oxygens and accept hydrogen bonds from the sulfonamide N-H.

-

Cohesive Energy Density: This relates to the energy required to create a cavity in the solvent to accommodate a solute molecule.[1]

Studies on other sulfonamides have shown that solubility in alcohols often follows the order of decreasing solvent polarity: methanol > ethanol > n-propanol.[1] However, in other types of organic solvents, this trend may not hold, indicating that a combination of factors is at play.[1] The dissolution process for sulfonamides in many organic solvents is typically endothermic and entropy-driven.[1]

Physicochemical Properties of 6-Chloro-5-fluoropyridine-3-sulfonamide and its Precursors

While specific experimental data for 6-Chloro-5-fluoropyridine-3-sulfonamide is scarce, we can infer some properties from its structure and available data on related compounds.

| Property | Value/Information | Source |

| Compound Name | 6-Chloro-5-fluoropyridine-3-sulfonamide | |

| Molecular Formula | C₅H₄ClFN₂O₂S | Inferred from structure |

| Molecular Weight | 210.62 g/mol | Calculated |

| Precursor | 6-Chloro-5-fluoropyridine-3-sulfonyl chloride | |

| CAS Number | 1261737-06-7 | [2] |

| Molecular Formula | C₅H₂Cl₂FNO₂S | [2] |

| Molecular Weight | 230.04 g/mol | [2] |

The presence of chlorine and fluorine atoms increases the molecule's lipophilicity and can influence its electronic properties and crystal packing. The sulfonamide group is the primary site for strong polar interactions.

Experimental Determination of Solubility: A Standardized Protocol

The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of 6-Chloro-5-fluoropyridine-3-sulfonamide. The static equilibrium method is a widely accepted approach for generating accurate solubility data.[1][3]

Materials and Equipment

-

6-Chloro-5-fluoropyridine-3-sulfonamide (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Chloro-5-fluoropyridine-3-sulfonamide to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C to assess temperature dependence).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.2 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the analytical range of the quantification method.

-

-

Quantification (HPLC/UV-Vis Method):

-

Calibration Curve: Prepare a series of standard solutions of 6-Chloro-5-fluoropyridine-3-sulfonamide of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance or peak area vs. concentration).

-

Sample Analysis: Analyze the diluted sample solution using the same method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The results are typically expressed in mg/mL or g/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data

| Solvent | Temperature (°C) | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 32.7 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | ||

| Ethanol | 25 | 24.5 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | ||

| Acetone | 25 | 20.7 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | ||

| Acetonitrile | 25 | 37.5 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | ||

| Ethyl Acetate | 25 | 6.02 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | ||

| Dichloromethane | 25 | 9.08 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | ||

| Toluene | 25 | 2.38 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value |

Note: This table is a template for recording experimentally determined data.

Thermodynamic Analysis

The temperature dependence of solubility can be used to calculate important thermodynamic parameters of dissolution, such as the Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), using the van't Hoff equation. These parameters provide deeper insights into the dissolution process. For many sulfonamides, the process is endothermic (positive ΔH°) and entropy-driven (positive ΔS°).[1]

Conclusion

This guide provides a comprehensive methodological framework for researchers to determine and interpret the solubility profile of 6-Chloro-5-fluoropyridine-3-sulfonamide in organic solvents. By following the outlined experimental protocol and considering the theoretical principles of sulfonamide solubility, scientists can generate the critical data needed to optimize synthetic pathways, develop effective purification strategies, and advance the formulation of this promising compound. The insights gained from such studies are invaluable for accelerating the transition of novel chemical entities from the laboratory to practical applications.

References

-

Gong, X., et al. (2020). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical & Engineering Data, 65(1), 138-148. Available from: [Link]

-

Jouyban, A. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Drug Delivery Science and Technology, 20(4), 289-293. Available from: [Link]

-

Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909-923. Available from: [Link]

-

Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5469-5481. Available from: [Link]

-

Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1085-1096. Available from: [Link]

-

Martínez, F., et al. (2009). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 16(2), 183-192. Available from: [Link]

-

Hampson, J. W., et al. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(5), 1034-1037. Available from: [Link]

-

Makoś, P., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118659. Available from: [Link]

-

Dastmalchi, S., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(4), 163-170. Available from: [Link]

-

Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(2), 29. Available from: [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available from: [Link]

Sources

6-Chloro-5-fluoropyridine-3-sulfonamide CAS number and identifiers

Executive Summary & Chemical Identity

6-Chloro-5-fluoropyridine-3-sulfonamide is a high-value heterocyclic building block used primarily in the development of kinase inhibitors, GPCR modulators (specifically CCR8 antagonists), and advanced agrochemicals. Its structural utility lies in its orthogonal reactivity : the sulfonamide group acts as a stable polar pharmacophore or coupling handle, while the 6-chloro and 5-fluoro substituents allow for precise regioselective functionalization via nucleophilic aromatic substitution (

Core Identifiers & Physicochemical Properties

| Property | Specification |

| CAS Number | 1803571-80-3 |

| IUPAC Name | 6-Chloro-5-fluoropyridine-3-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 210.61 g/mol |

| Monoisotopic Mass | 209.967 g/mol |

| SMILES | NS(=O)(=O)c1cc(F)c(Cl)nc1 |

| InChI Key | HDWDTSUSZZDKGG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Sulfonamide) | ~9.5 (Predicted) |

Synthetic Methodology & Causality

The synthesis of electron-deficient pyridine sulfonamides cannot typically proceed via direct electrophilic chlorosulfonation due to the deactivated nature of the pyridine ring. Instead, a diazotization-sulfonation strategy (Meerwein modification) starting from the corresponding amine is the industry standard for reliability and yield.

Retrosynthetic Analysis (Logic Flow)

-

Target: 6-Chloro-5-fluoropyridine-3-sulfonamide.[1][2][3][4]

-

Precursor: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS 1261737-06-7).[5]

-

Starting Material: 6-Chloro-5-fluoropyridine-3-amine (CAS 1256806-83-3).[6][7][8]

Validated Synthetic Protocol

Step 1: Synthesis of Sulfonyl Chloride Intermediate

Rationale: The amino group is converted to a diazonium salt, which is then trapped by sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety.

-

Diazotization: Dissolve 6-Chloro-5-fluoropyridine-3-amine (1.0 eq) in concentrated HCl (or a mixture of acetic acid/HCl) at 0°C. Dropwise add aqueous

(1.2 eq) while maintaining temperature <5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. -

Sulfonylation (Meerwein): In a separate vessel, prepare a saturated solution of

in glacial acetic acid with -

Coupling: Transfer the cold diazonium solution into the

mixture. The reaction will evolve -

Workup: Pour onto ice-water. Extract with DCM or EtOAc. The organic layer contains 6-Chloro-5-fluoropyridine-3-sulfonyl chloride .[5] Note: This intermediate is moisture sensitive; proceed immediately to Step 2 or store under inert gas.

Step 2: Ammonolysis to Sulfonamide

Rationale: Nucleophilic acyl substitution at the sulfur center using ammonia.

-

Reaction: Dissolve the crude sulfonyl chloride in anhydrous THF or Dioxane at 0°C.

-

Addition: Add 0.5M Ammonia in Dioxane (excess, ~3-5 eq) or bubble anhydrous

gas through the solution. -

Mechanism: The ammonia attacks the sulfonyl sulfur, displacing chloride.

-

Workup: After 1 hour, concentrate the solvent. Triturate the residue with water/ethanol to remove ammonium chloride salts. Filter the solid product.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis & Reactivity Visualization

Caption: Step-wise synthesis from the amine precursor via Meerwein sulfonation, highlighting the critical sulfonyl chloride intermediate.

Applications in Drug Discovery

CCR8 Modulation

Recent intellectual property (e.g., WO2024115549A1 ) identifies this scaffold as a critical intermediate for synthesizing modulators of CCR8 (C-C chemokine receptor type 8) .[1] CCR8 is a strategic target in immuno-oncology, as its inhibition can deplete regulatory T cells (Tregs) in the tumor microenvironment without affecting peripheral immunity.

-

Mechanism: The sulfonamide moiety often forms hydrogen bonds with residues in the receptor binding pocket (e.g., Tyr or Arg residues), while the pyridine ring acts as a rigid linker.

-

Derivatization: The 6-chloro position is typically displaced by complex amines or coupled to aryl boronic acids to extend the molecule into the hydrophobic pocket of the GPCR.

Orthogonal Reactivity Map

The molecule possesses three distinct "handles" for medicinal chemists:

-

Sulfonamide (

):-

Role: Polar contact, H-bond donor/acceptor.

-

Modification: N-alkylation or N-acylation to tune lipophilicity (LogP).

-

-

C6-Chlorine:

-

Reactivity: Highly activated for

due to the electron-withdrawing nature of the pyridine nitrogen and the para-sulfonyl group. -

Utility: Introduction of amines, ethers, or carbon chains.

-

-

C5-Fluorine:

-

Role: Bioisostere for Hydrogen; blocks metabolism at the C5 position; modulates the pKa of the pyridine nitrogen.

-

Reactivity: Generally stable, but can facilitate

at the adjacent C6 position via the "Meisenheimer complex" stabilization effect (inductive withdrawal).

-

Caption: Functional map detailing the specific roles of the chloro, fluoro, and sulfonamide moieties in medicinal chemistry.

Handling, Stability, and Safety

Storage & Stability

-

Hygroscopicity: The sulfonamide is generally stable but can be hygroscopic. Store in a desiccator.

-

Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow hydrolysis or decomposition.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the sulfonamide,

).

Safety Protocol (MSDS Summary)

-

Signal Word: Warning.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, especially when working with the sulfonyl chloride precursor.

References

-

Fluorochem. (n.d.). 6-Chloro-5-fluoropyridine-3-sulfonamide Product Sheet. Retrieved from

-

World Intellectual Property Organization. (2024).[1] WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. Google Patents. Retrieved from

-

PubChem. (n.d.). 6-Chloro-5-fluoropyridine-3-sulfonamide (Compound). National Library of Medicine. Retrieved from

-

Accela ChemBio. (2023).[3] Product Catalog: Pyridine Sulfonamides. Retrieved from

Sources

- 1. WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Google Patents [patents.google.com]

- 2. PubChemLite - 6-chloro-5-fluoropyridine-3-sulfonamide (C5H4ClFN2O2S) [pubchemlite.lcsb.uni.lu]

- 3. 1807888-07-8,N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. 1256806-83-3 | MFCD18257897 | 6-Chloro-5-fluoropyridin-3-amine [aaronchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Predictive Bioactivity Modeling for 6-Chloro-5-fluoropyridine-3-sulfonamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold represents a compelling, albeit largely unexplored, chemical entity. This guide provides a comprehensive framework for the in silico prediction of its bioactivity, leveraging established computational methodologies. By dissecting its constituent pharmacophoric features—the pyridine ring, halogen substituents, and the critical sulfonamide group—we can hypothesize potential biological targets and devise a robust workflow for virtual screening and lead optimization.

The pyridine ring is a common feature in many approved drugs, often involved in hydrogen bonding and π-π stacking interactions within protein active sites. The electron-withdrawing nature of the chloro and fluoro substituents can significantly modulate the electronic properties of the pyridine ring, influencing its pKa and interaction potential. The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a transition-state mimetic, particularly in metalloenzymes, by coordinating with metal ions like zinc.[1][2] This functional group is a hallmark of various drug classes, including antibacterial agents, diuretics, and anticancer therapies.[3][4]

This technical guide will navigate the process of predicting the biological targets and potential therapeutic applications of novel compounds based on the 6-Chloro-5-fluoropyridine-3-sulfonamide core. We will delve into both ligand-based and structure-based computational techniques, providing not only the theoretical underpinnings but also actionable, step-by-step protocols.

Hypothesizing Biological Targets: An Evidence-Based Approach

The inherent structural features of the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold suggest several plausible protein families as primary biological targets. Our hypotheses are grounded in the extensive literature on sulfonamide- and pyridine-containing bioactive molecules.

-

Carbonic Anhydrases (CAs) : The sulfonamide group is a classic zinc-binding moiety, making CAs a primary target class of interest.[1][2] CAs are ubiquitous metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5] Pyridine-sulfonamide derivatives, in particular, have been extensively studied as CA inhibitors.[1][6]

-

Protein Kinases : This large family of enzymes plays a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Numerous kinase inhibitors feature a sulfonamide group, which can form critical hydrogen bonds within the ATP-binding pocket.[8][9] Specifically, Aurora kinases, which are key regulators of cell division, have been successfully targeted by sulfonamide-containing compounds.[8][10] The pyridine core can also contribute to binding in the hinge region of the kinase domain.

-

Dihydropteroate Synthase (DHPS) : In bacteria, DHPS is a key enzyme in the folate synthesis pathway.[3] Sulfonamide antibiotics function by competitively inhibiting DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).[3] This makes DHPS a relevant target for potential antibacterial applications of the novel scaffold.

-

Other Potential Targets : The sulfonamide moiety has been incorporated into drugs targeting a wide array of proteins, including tyrosine kinases[9] and proteases.[4] Therefore, broader screening against other enzyme classes may also yield promising results.

In Silico Bioactivity Prediction: A Multi-pronged Strategy

A robust in silico evaluation workflow combines multiple computational techniques to build a comprehensive and reliable prediction of a compound's bioactivity. We will explore ligand-based and structure-based approaches, each offering unique insights.

Ligand-Based Prediction: Learning from Known Actives

When the three-dimensional structure of a target is unknown or when a large body of structure-activity relationship (SAR) data is available for a particular target, ligand-based methods are invaluable.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[11][12] A predictive QSAR model can be used to estimate the activity of novel compounds, like those based on the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold, before their synthesis.[13][14]

Experimental Protocol: Building a Predictive QSAR Model

-

Data Curation :

-

Compile a dataset of structurally diverse sulfonamide-containing molecules with experimentally determined biological activity (e.g., IC50 or Ki values) against a specific target (e.g., a carbonic anhydrase isoform). Public databases like ChEMBL and PubChem are excellent sources for this data.[15][16][17]

-

Ensure data consistency and quality. All activity values should be in a uniform format (e.g., pIC50).

-

-

Molecular Descriptor Calculation :

-

Model Development :

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Use statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a regression model that correlates the descriptors with the biological activity for the training set.[11][20]

-

-

Model Validation :

-

Rigorously validate the model's predictive power. A predictive QSAR model should satisfy several criteria, including a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q² > 0.5), and a high R² for the external test set (pred_r² > 0.6).[12]

-

-

Prediction for Novel Scaffolds :

-

Calculate the same set of molecular descriptors for the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold and its designed analogues.

-

Use the validated QSAR model to predict their biological activity.

-

Diagram: QSAR Modeling Workflow

Caption: Workflow for developing and applying a QSAR model.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.[21][22][23] This "molecular key" can then be used to screen large compound libraries for molecules that fit the "biological lock".[24][25]

Experimental Protocol: Pharmacophore-Based Virtual Screening

-

Model Generation :

-

Ligand-Based : If a set of diverse and active ligands for a target is known, align them and identify common chemical features. Software like Discovery Studio or LigandScout can automate this process.

-

Structure-Based : If a high-resolution crystal structure of the target protein with a bound ligand is available, the key interactions between the ligand and the protein can be directly translated into a pharmacophore model.

-

-

Pharmacophore Validation :

-

Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives).

-

-

Database Screening :

-

Generate multiple conformers for the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold and its virtual library of derivatives.

-

Screen these conformers against the validated pharmacophore model to identify molecules that match the required 3D arrangement of features.

-

-

Hit Filtering :

-

Rank the hits based on how well they fit the pharmacophore model.

-

Apply additional filters, such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET properties, to prioritize the most promising candidates for further investigation.

-

Diagram: Pharmacophore Modeling Concept

Caption: Abstracting key features from active ligands to build a pharmacophore model.

Structure-Based Prediction: Docking into the Target

When a high-quality 3D structure of the target protein is available, structure-based methods like molecular docking can provide detailed insights into the binding mode and affinity of a ligand.[26][27][28]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[29][30] The output includes a predicted binding pose and a scoring function that estimates the binding affinity.

Experimental Protocol: Molecular Docking of 6-Chloro-5-fluoropyridine-3-sulfonamide

-

Receptor Preparation :

-

Obtain a high-resolution crystal structure of the target protein (e.g., Carbonic Anhydrase II, Aurora Kinase A) from the Protein Data Bank (PDB).[15]

-

Prepare the protein using software like AutoDock Tools, Maestro (Schrödinger), or MOE. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation :

-

Generate a 3D structure of 6-Chloro-5-fluoropyridine-3-sulfonamide.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition :

-

Define the binding site on the receptor. This is typically the known active site or a pocket identified from the co-crystallized ligand in the PDB structure.

-

-

Docking Simulation :

-

Run the docking simulation using software like AutoDock Vina[31] or Glide. The program will explore various conformations and orientations of the ligand within the binding site.

-

-

Results Analysis :

-

Analyze the predicted binding poses. The top-ranked poses are those with the most favorable docking scores (lowest binding energy).[26][27]

-

Visualize the ligand-receptor interactions, paying close attention to hydrogen bonds, hydrophobic interactions, and any coordination with metal ions. For example, in carbonic anhydrase, a key interaction to look for is the coordination of the sulfonamide nitrogen and one of the oxygens with the active site zinc ion.[1] In kinases, look for hydrogen bonds with the hinge region.[8]

-

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Carbonic Anhydrase II | 2VVA | -8.5 | Sulfonamide coordinates with Zn²⁺; Pyridine forms H-bond with Thr199 |

| Aurora Kinase A | 4C3P | -9.2 | Sulfonamide forms H-bonds with Lys162; Pyridine interacts with Ala213 in hinge region |

| Dihydropteroate Synthase (E. coli) | 1AJ0 | -7.8 | Sulfonamide mimics PABA; Fluoro group interacts with Arg257 |

Note: These are example, hypothetical values for illustrative purposes.

Diagram: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Predicting ADMET Properties: A Critical Step

Beyond bioactivity, the drug-like properties of a compound are crucial for its potential as a therapeutic agent. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be evaluated early in the drug discovery process.[24] Several computational tools and web servers (e.g., SwissADME, admetSAR) can predict these properties based on the chemical structure, helping to identify potential liabilities such as poor oral bioavailability or toxicity risks.[11]

Conclusion and Future Directions

The 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold presents a promising starting point for the development of novel bioactive compounds. This guide has outlined a comprehensive in silico strategy to predict its biological targets and prioritize analogues for synthesis and experimental validation. By integrating ligand-based methods like QSAR and pharmacophore modeling with structure-based techniques such as molecular docking, researchers can efficiently navigate the vast chemical space and make data-driven decisions.

The predictions generated through this workflow are hypotheses that must be confirmed through experimental validation. The next logical steps would involve:

-

Chemical Synthesis : Synthesize the 6-Chloro-5-fluoropyridine-3-sulfonamide parent scaffold and a small, diverse library of analogues based on the most promising in silico hits.

-

In Vitro Biological Assays : Screen the synthesized compounds against the hypothesized target proteins (e.g., CA isoforms, kinases) to determine their actual inhibitory activity.

-

Iterative Optimization : Use the experimental results to refine the computational models (e.g., build a more robust QSAR model) and guide the design of the next generation of more potent and selective compounds.

By bridging the gap between computational prediction and experimental reality, this integrated approach accelerates the drug discovery process, ultimately increasing the likelihood of identifying novel therapeutic agents.

References

- Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Frontiers.

- Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.

- PubMed. (2020, July 1). Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B)

- Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.

- PMC. (2024, September 9). Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies.

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?.

- Fox Chase Cancer Center. (n.d.). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes.

- MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.

- Chemistry LibreTexts. (2022, July 26). 3.

- Journal of Basic and Clinical Pharmacy. (2017, June 15). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli.

- PMC. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- Depth-First. (2011, October 11).

- Taylor & Francis Online. (2016, June 29). A class of sulfonamides as carbonic anhydrase I and II inhibitors.

- PubChem. (n.d.). PubChem.

- IntechOpen. (2025, January 10).

- RDKit. (n.d.).

- Benchchem. (n.d.).

- PMC. (n.d.). Aurora B Inhibitors as Cancer Therapeutics.

- GitHub. (n.d.).

- Neovarsity. (2023, September 25).

- ProtoQSAR. (n.d.). Computational methods for predicting properties.

- University of Cambridge. (n.d.).

- SciSpace. (n.d.). QSAR studies on imidazoles and sulfonamides as antidiabetic agents.

- Academia.edu. (2025, August 9). Advances in computational methods to predict the biological activity of compounds.

- Bentham Science Publishers. (2023, October 1). Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2.

- IntuitionLabs.ai. (n.d.).

- ChemCopilot. (2025, May 13). Cheminformatics: The Digital Revolution in Chemistry.

- BP4NTA. (n.d.).

- NIH. (n.d.). Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors.

- Electronic Journals Portal of the Association for Science. (2022, October 1). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.

- ResearchGate. (n.d.). Molecular docking analysis of the sulfonamide compounds and triclosan.

- Cambridge MedChem Consulting. (2019, January 23). Predicting bioactivity.

- ASM Journals. (n.d.). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase | Antimicrobial Agents and Chemotherapy.

- Semantic Scholar. (n.d.).

- PMC. (n.d.).

- PMC. (n.d.).

- PMC. (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.

- ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents | Request PDF.

- Massive Bio. (2025, December 19). Sulfonamide.

- Scientific Research Publishing. (n.d.).

- PubMed. (2006, July 15). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach.

- LinkedIn. (n.d.).

- MDPI. (2024, April 7). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.

- PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- ResearchGate. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.

- SciSpace. (n.d.). Biological Activities Of Sulfonamides.

- Selleck Chemicals. (n.d.). Aurora Kinase Inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. massivebio.com [massivebio.com]

- 4. scispace.com [scispace.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.foxchase.org [profiles.foxchase.org]

- 7. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment [scirp.org]

- 8. Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. jbclinpharm.org [jbclinpharm.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]

- 18. RDKit [rdkit.org]

- 19. intuitionlabs.ai [intuitionlabs.ai]

- 20. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 21. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 22. nano-ntp.com [nano-ntp.com]

- 23. fiveable.me [fiveable.me]

- 24. dovepress.com [dovepress.com]

- 25. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 26. rjb.ro [rjb.ro]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. GitHub - hsiaoyi0504/awesome-cheminformatics: A curated list of Cheminformatics libraries and software. [github.com]

Electronic properties of the 6-chloro-5-fluoro substitution pattern

The 6-Chloro-5-Fluoro Substitution Pattern represents a "privileged electronic motif" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR agonist landscapes. This specific halogen combination is not merely a lipophilic filler; it is a precision-engineered tool for modulating metabolic stability, pKa, and protein-ligand residence time.

This guide deconstructs the electronic and steric rationale for this pattern, providing actionable synthesis protocols and mechanistic insights for drug design applications.

The 6-Chloro-5-Fluoro Motif: Electronic & Structural Pharmacophore

1. The Electronic Landscape

The synergy between fluorine at position 5 and chlorine at position 6 (typically on an indole or oxindole scaffold) creates a unique electrostatic potential surface (ESP) that cannot be achieved by either halogen alone.

| Feature | 5-Fluoro Contribution | 6-Chloro Contribution | Synergistic Effect |

| Electronic Effect | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R). | Moderate Inductive Withdrawal (-I), Polarizable Cloud. | Net Electron Deficiency: Significantly lowers the LUMO energy of the aromatic ring, enhancing |

| Metabolic Stability | Blocks CYP450 oxidation at the highly reactive 5-position (para to nitrogen). | Steric shield for the 5-position; prevents chlorination/oxidation at the 6-position. | Metabolic Hardening: Creates a "metabolic fortress" on the solvent-exposed edge of the pharmacophore. |

| Binding Mode | Electrostatic interactions; dipole modulation. | Halogen Bonding ( | Dual-Mode Anchoring: F modulates the ring electronics to acidity the NH (H-bond donor), while Cl acts as a direct H-bond acceptor mimic via halogen bonding. |

2. The "Sigma-Hole" Advantage

While fluorine is too electronegative to form strong halogen bonds (its

-

Mechanism: The electron-withdrawing nature of the aromatic ring (enhanced by the 5-F) polarizes the C-Cl bond. This depletes electron density at the tip of the chlorine atom (distal to the Carbon), creating a positive potential region (

-hole).[1] -

Result: This allows the 6-Cl to act as a Lewis acid, interacting with Lewis bases (carbonyl oxygens, sulfurs) in the binding pocket.

Experimental Protocol: Synthesis of the Core Scaffold

The most robust route to access this motif is the Sandmeyer Isatin Synthesis followed by reduction. This pathway is preferred over the Leimgruber-Batcho synthesis for its scalability and avoidance of unstable enamine intermediates.

Workflow Diagram: 6-Chloro-5-Fluoroindole Synthesis

Step-by-Step Methodology

1. Formation of Isonitrosoacetanilide

-

Rationale: We must first install the carbon framework required for cyclization. Chloral hydrate provides the glyoxylate equivalent, and hydroxylamine forms the oxime.

-

Protocol:

-

Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in water containing Na₂SO₄ (to increase ionic strength and salt out the product).

-

Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq).

-

Heat to 90°C for 2 hours. The solution will become turbid as the isonitroso intermediate precipitates.

-

Cool to RT, filter the precipitate, and wash with water. Dry in vacuo.

-

Checkpoint: The product should be a beige solid. 1H NMR will show the oxime proton ~12 ppm.

-

2. Cyclization to 6-Chloro-5-fluoroisatin

-

Rationale: Strong acid mediates the electrophilic aromatic substitution. The fluorine and chlorine substituents direct the cyclization ortho to the amine.

-

Protocol:

-

Pre-heat conc. H₂SO₄ (5 vol) to 50°C.

-

Add the isonitroso intermediate portion-wise (exothermic!). Maintain temp < 70°C.

-

After addition, heat to 80°C for 30 mins. The solution turns deep red/black.

-

Pour the reaction mixture over crushed ice. The isatin precipitates as an orange solid.

-

Filter and recrystallize from Ethanol/Water.

-

3. Reduction to Indole (Optional)

-

If the target is the indole (not isatin), reduce the C2 and C3 carbonyls using NaBH₄/BF₃·Et₂O in THF.

Medicinal Chemistry Applications: Why this Pattern?

1. pKa Modulation and H-Bond Strength

The 6-chloro-5-fluoro substitution significantly acidifies the indole N-H compared to the unsubstituted parent.

-

Indole pKa: ~16.2 (DMSO)

-

6-Chloro-5-Fluoroindole pKa: ~14.5 (Estimated)

-

Impact: A more acidic proton is a stronger Hydrogen Bond Donor (HBD). In kinase hinge binding (e.g., ATP-mimetic binding), this stronger H-bond to the hinge region backbone (e.g., Glu or Met residues) correlates directly with improved

.

2. Metabolic Blockade (The "Soft Spot" Defense)

In many aromatic drugs, the position para to an electron-donating group (like the indole nitrogen) is the primary site of Phase I metabolism (hydroxylation).

-

Problem: Unsubstituted indoles are rapidly oxidized at C5.

-

Solution: Placing a Fluorine at C5 blocks this site.

-

Why not just Chlorine? C-F bond energy (116 kcal/mol) is higher than C-Cl (81 kcal/mol), making it impervious to oxidative cleavage.

3. Logic Flow: Decision Making in Lead Optimization

References

-

Synthesis of 6-Chloro-5-fluoroindole: Organic Chemistry: An Indian Journal, "Preparation of 6-chloro-5-fluoroindole via Modified Leimgruber-Batcho Synthesis."

-

Halogen Bonding in Drug Design: Chemical Science, "Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design."

-

Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Fluorine in Pharmaceutical Industry: The Impact of C-F Bond on Properties."

-

Isatin Synthesis Protocols: BenchChem Application Notes, "6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis."

-

Electronic Properties of Fluorinated Indoles: ACS Omega, "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents."

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide, a key building block in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable pathway to this valuable compound. This guide is founded on established chemical principles and draws from analogous, well-documented procedures in peer-reviewed literature and patents. We will explore a strategic, multi-step synthesis, providing not only the "how" but also the "why" behind each procedural choice, ensuring a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

6-Chloro-5-fluoropyridine-3-sulfonamide is a substituted pyridine derivative of significant interest in drug discovery. The unique arrangement of its functional groups—a sulfonamide, a chloro group, and a fluoro group—imparts specific electronic and steric properties that make it a valuable scaffold for the development of novel therapeutic agents. The sulfonamide moiety, in particular, is a well-established pharmacophore found in a wide array of approved drugs.

The synthesis of this molecule is not a trivial one-step process. A logical and efficient retrosynthetic analysis suggests a pathway that sequentially builds the molecule from a more readily available pyridine precursor. The strategy outlined in this application note focuses on a robust and adaptable four-step synthesis starting from 3-amino-5-fluoropyridine. The key transformations include a regioselective chlorination, a diazotization-sulfonylation reaction, and a final amidation to furnish the target sulfonamide.

Proposed Synthetic Pathway

The proposed synthetic route is illustrated below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

Caption: Proposed multi-step synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide.

Detailed Synthesis Protocols

Step 1: Regioselective Chlorination of 3-Amino-5-fluoropyridine

Principle: The introduction of a chlorine atom at the 6-position of 3-amino-5-fluoropyridine is achieved via electrophilic chlorination. The amino group at the 3-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 6-position is sterically accessible and electronically favored for substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.

Protocol:

-

To a stirred solution of 3-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 3-amino-6-chloro-5-fluoropyridine, can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 3-Amino-5-fluoropyridine | 1.0 | >98% | Starting material |

| N-Chlorosuccinimide | 1.1 | >98% | Chlorinating agent |

| N,N-Dimethylformamide | - | Anhydrous | Solvent |

Step 2: Diazotization and Sulfonylation to form 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Principle: This two-part step first converts the amino group of 3-amino-6-chloro-5-fluoropyridine into a diazonium salt. This is achieved by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is then subjected to a Meerwein-type reaction, where it reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

Protocol:

-

Diazotization:

-

Suspend 3-amino-6-chloro-5-fluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with sulfur dioxide gas.

-

Add copper(I) chloride (0.1 eq) to this solution.

-

Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide/copper(I) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-5-fluoropyridine-3-sulfonyl chloride. This intermediate is often used in the next step without further purification.

-

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 3-Amino-6-chloro-5-fluoropyridine | 1.0 | >95% | |

| Sodium Nitrite | 1.1 | >99% | Diazotizing agent |

| Concentrated HCl | - | 37% | Acid catalyst |

| Glacial Acetic Acid | - | >99% | Solvent |

| Sulfur Dioxide | Excess | Gas | |

| Copper(I) Chloride | 0.1 | >97% | Catalyst |

Step 3: Amidation to 6-Chloro-5-fluoropyridine-3-sulfonamide

Principle: The final step is a nucleophilic acyl substitution reaction where the highly reactive sulfonyl chloride is treated with ammonia to form the stable sulfonamide. This reaction is typically fast and high-yielding.

Protocol:

-

Dissolve the crude 6-chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, 6-Chloro-5-fluoropyridine-3-sulfonamide. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 6-Chloro-5-fluoropyridine-3-sulfonyl chloride | 1.0 | Crude | |

| Ammonia (or Ammonium Hydroxide) | Excess | Amidating agent | |

| Tetrahydrofuran | - | Anhydrous | Solvent |

Safety and Handling

-

Sulfonyl chlorides are reactive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

N-Chlorosuccinimide is a skin and eye irritant.

-

Ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocols outlined in this application note provide a logical and experimentally sound approach for the preparation of 6-Chloro-5-fluoropyridine-3-sulfonamide. By understanding the principles behind each transformation, researchers can effectively troubleshoot and adapt these methods to their specific needs. The successful synthesis of this valuable building block will undoubtedly facilitate the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

Guidechem. How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ.

-

PrepChem. Synthesis of 3-amino-5-chloro-2-fluoropyridine.

-

ChemicalBook. 2-Amino-3,5-dichloropyridine synthesis.

-

Benchchem. Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.

Application Note: Precision Suzuki-Miyaura Coupling of 6-Chloro-5-fluoropyridine-3-sulfonamide

Executive Summary

The Suzuki-Miyaura coupling of 6-Chloro-5-fluoropyridine-3-sulfonamide represents a specific challenge in medicinal chemistry. This scaffold features a highly activated electrophile (C6-Cl) adjacent to an electron-withdrawing fluorine (C5-F), creating a system prone to both rapid oxidative addition and deleterious nucleophilic aromatic substitution (

This guide provides a validated, dual-protocol approach to coupling this scaffold. We prioritize Pd(dppf)Cl₂ for standard couplings and XPhos Pd G3 for sterically demanding or heteroaryl partners, ensuring high yields while suppressing hydrolysis and protodeboronation.

Substrate Analysis & Mechanistic Challenges

To optimize the reaction, one must understand the electronic landscape of the substrate:

-

The Electrophile (C6-Cl): The chlorine at the 6-position is activated by the pyridine nitrogen (ortho-effect) and the adjacent 5-Fluorine atom. The inductive effect of fluorine lowers the LUMO energy of the C-Cl bond, facilitating rapid oxidative addition.

-

The Liability (Hydrolysis Risk): The same activation that aids coupling makes the C6 position highly susceptible to attack by hydroxide ions (

), leading to the formation of the pyridone byproduct (6-hydroxy-5-fluoropyridine-3-sulfonamide). Avoidance of strong hydroxide bases is critical. -

The Catalyst Trap (Sulfonamide): The sulfonamide nitrogen is a Lewis base. Under neutral conditions, it can coordinate to Pd(II), arresting the catalytic cycle. However, under basic coupling conditions (pH > 10), the sulfonamide is deprotonated (pKa ~10), forming an anionic species that is less coordinating to soft metal centers like Palladium.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways between the desired coupling and the

Caption: Mechanistic pathway showing the desired catalytic cycle (Blue/Green) vs. competitive hydrolysis and poisoning pathways (Red/Grey).

Experimental Protocols

Protocol A: The "Workhorse" Method

Recommended for: Aryl boronic acids, simple heteroaryl boronates.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation and tolerates the presence of the sulfonamide group due to the strong chelating effect of the dppf ligand, which prevents the sulfonamide from displacing the phosphine.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base:

(3.0 equiv) – Note: Excess base is required to deprotonate the sulfonamide. -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: In a reaction vial, combine the chloropyridine sulfonamide (1.0 equiv), boronic acid (1.2 equiv), and

(3.0 equiv). -

Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed Dioxane/Water mixture.[2]

-

Catalyst: Add Pd(dppf)Cl₂ (3 mol%) quickly under positive inert gas pressure.

-

Reaction: Heat to 80°C for 4–12 hours. Do not exceed 100°C to minimize hydrolysis.

-

Workup: Cool to RT. Dilute with EtOAc. Acidify the aqueous layer slightly (pH ~5) if the product is amphoteric, otherwise wash with brine and dry over

.

Protocol B: The "High-Performance" Method

Recommended for: Sterically hindered partners, electron-poor boronates, or if Protocol A fails.

This uses XPhos Pd G3 , a precatalyst that generates the active Pd(0) species efficiently. The bulky, electron-rich XPhos ligand facilitates oxidative addition into the C-Cl bond and prevents catalyst deactivation.

Reagents:

-

Catalyst: XPhos Pd G3 (1–2 mol%)

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF or Toluene (biphasic with the aqueous base)

Step-by-Step:

-

Charge: Combine substrate and boronic acid in the vial.

-

Solvent: Add THF (degassed).

-

Base: Add aqueous

. -

Catalyst: Add XPhos Pd G3.

-

Reaction: Stir vigorously at 60°C . The high activity of XPhos often allows for lower temperatures, further reducing side reactions.

Optimization & Troubleshooting Matrix

Use this table to diagnose reaction failures. This is a self-validating system: compare your result to the "Observation" column to find the "Corrective Action."

| Observation | Probable Cause | Corrective Action |

| Starting Material (SM) Intact | Catalyst poisoning or failed oxidative addition. | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 90°C. |

| Pyridone Formation (Hydrolysis) | Switch base to anhydrous Cs₂CO₃ or K₃PO₄ . Use dry Dioxane. | |

| Protodeboronation of Partner | Boronic acid instability.[2][3] | Use Boronic Ester (Pinacol) or MIDA Boronate . Lower temp to 60°C. |

| Homocoupling of Boronic Acid | Oxidative conditions. | Rigorous degassing (sparge with Ar for 15 min). Reduce catalyst loading. |

| Low Conversion (<50%) | Sulfonamide coordination. | Ensure Base is |

Decision Tree for Optimization

Follow this logic flow to select the correct conditions for your specific coupling partner.

Caption: Logic flow for selecting and troubleshooting reaction conditions based on coupling partner properties.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Pyridyl Chlorides. Organic Process Research & Development. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]

-

University of Windsor. (2024). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

Sources

Application Note: Functionalization of the C-6 Chlorine in 6-Chloro-5-fluoropyridine-3-sulfonamide

Executive Summary & Strategic Importance

The 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, offering a unique triad of functionalities:

-

C-6 Chlorine: A highly activated leaving group for nucleophilic substitution and cross-coupling.

-

C-5 Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in standard SNAr reactions, allowing for orthogonal functionalization.

-

C-3 Sulfonamide: A classic pharmacophore for carbonic anhydrase inhibition and a polar handle for solubility.

This guide details the protocols for selectively functionalizing the C-6 position while preserving the C-5 fluorine and C-3 sulfonamide integrity. The reactivity is driven by the pyridine nitrogen (ortho-activation) and the sulfonamide electron-withdrawing group (para-activation), making the C-6 chlorine exceptionally electrophilic.

Reactivity Profile & Mechanistic Insight[1][2][3]

The Electrophilic Hierarchy

In this substrate, the C-6 position is the exclusive site of Nucleophilic Aromatic Substitution (SNAr).

-

C-6 (Cl): Activated by both the adjacent Pyridine Nitrogen (

-position) and the para-Sulfonamide group. -

C-5 (F): Although fluorine is a better leaving group in SNAr when activated, the C-5 position is meta to the ring nitrogen and meta to the sulfonamide. It lacks the necessary resonance stabilization for the Meisenheimer intermediate.

Visualization: Reaction Scope

Caption: Functionalization landscape of the C-6 position. Green nodes represent metal-free pathways; Red/Yellow nodes represent metal-catalyzed pathways.

Experimental Protocols

Protocol A: SNAr Amination (Metal-Free)

Objective: Introduction of aliphatic amines (primary/secondary) at C-6. Mechanism: Addition-Elimination via Meisenheimer Complex.

Reagents & Materials

-

Substrate: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 – 3.0 equiv)

-

Note: Excess base is critical to neutralize the acidic sulfonamide proton (pKa ~10) and the HCl byproduct.

-

-

Solvent: DMSO, DMF, or NMP (0.2 – 0.5 M concentration)

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DMSO (0.5 M).

-

Addition: Add Base (3.0 equiv). The solution may turn slightly yellow due to sulfonamide deprotonation.

-

Nucleophile: Add the Amine (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting material (M+H: 211/213) and appearance of the product (M+H: Expected Mass).

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

-

Adjust pH to ~4–5 with 1M HCl to protonate the sulfonamide (ensure it is neutral for extraction/precipitation).

-

Collect the precipitate by filtration. Wash with water and hexanes.

-

-

Purification: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMSO. Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryls) at C-6. Challenge: The free sulfonamide can poison Pd catalysts. Solution: Use higher catalyst loading or protect the sulfonamide (e.g., with DMB) if yields are <40%.

Reagents & Materials

-

Substrate: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 equiv)

-

Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 – 10 mol%)

-

Base: Na2CO3 (2.0 M aq) or K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen/Argon.

-

Loading: Add Substrate , Boronic Acid , and Catalyst .[2]

-

Solvent: Add degassed 1,4-Dioxane and Base solution .

-

Reaction:

-

Thermal: Heat at 90 °C for 12–16 hours.

-

Microwave: Heat at 120 °C for 30–60 minutes.

-

-

Workup:

-

Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

-

Wash the filtrate with water and brine.

-

Dry over MgSO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol C: Buchwald-Hartwig Amination

Objective: Introduction of weak nucleophiles (Anilines, Amides) that fail under SNAr conditions.

Reagents & Materials

-

Catalyst System: Pd2(dba)3 (5 mol%) + Xantphos or BrettPhos (10 mol%)

-

Base: Cs2CO3 (3.0 equiv) - Avoid strong alkoxide bases (NaOtBu) to prevent side reactions with the sulfonamide.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology

-

Dry Setup: Flame-dry the glassware under vacuum and backfill with Argon.

-

Mix: Add Substrate , Aniline , Base , Pd source , and Ligand .

-

Degas: Add solvent and sparge with Argon for 10 minutes.

-

Heat: Reflux (100–110 °C) for 16–24 hours.

-

Workup: Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) to separate the catalyst residues from the polar sulfonamide product.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (SNAr) | Sulfonamide deprotonation reduces ring electrophilicity. | Increase temperature to 120°C. Use microwave irradiation. Ensure >2.5 equiv of base is used. |